molecular formula C17H17ClN2O3S B2910726 2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 1448052-33-2

2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2910726
CAS No.: 1448052-33-2
M. Wt: 364.84
InChI Key: JQQJJJIQYFNPBM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group attached to a hydroxylated indole derivative

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to interact with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can have a significant impact on the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects can be expected to be diverse and potentially beneficial for a variety of health conditions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. Subsequent steps may include chlorination, hydroxylation, and sulfonamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzene derivatives or indole derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: It may find use in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 2-Chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the indole moiety.

  • N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Similar but without the chlorine atom.

  • 2-Chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar but lacks the indole moiety.

Uniqueness: The presence of both the chloro and hydroxy groups on the indole ring makes this compound unique compared to its analogs. This structural feature may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJJJIQYFNPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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